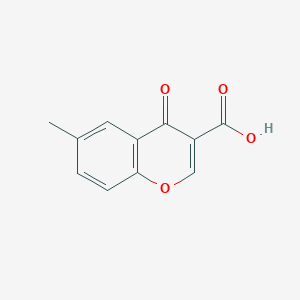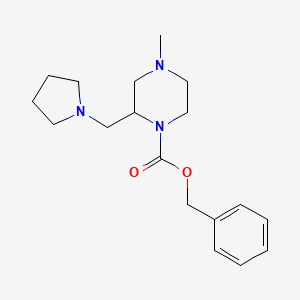![molecular formula C20H24N4O4 B1597592 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate CAS No. 5787-63-3](/img/no-structure.png)
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling pathways. In
科学的研究の応用
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner and can be used to selectively block the activity of specific PKC isoforms. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that rely on PKC activity. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been shown to inhibit the activity of both conventional and novel PKC isoforms.
生化学的および生理学的効果
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by preventing the accumulation of beta-amyloid and alpha-synuclein, two proteins that are associated with Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. However, its potency can also be a limitation, as high concentrations of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate can lead to off-target effects. In addition, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is not cell-permeable and must be delivered to cells using transfection or microinjection methods.
将来の方向性
There are several potential future directions for research on 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate. One area of interest is the development of more potent and selective inhibitors of PKC that can overcome the limitations of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate. Another area of interest is the use of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate in combination with other drugs to enhance its therapeutic effects. Finally, the role of PKC in other diseases, such as diabetes and cardiovascular disease, could be explored using 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate as a tool for studying PKC signaling pathways.
In conclusion, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is a valuable tool for studying the role of PKC in various cellular processes. Its unique properties make it an ideal inhibitor of PKC, and its use in scientific research has led to important discoveries in the fields of cancer, inflammation, and neurodegenerative diseases. As research on PKC and its signaling pathways continues, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate will likely remain an important tool for scientists studying these processes.
合成法
The synthesis of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate involves the reaction of 2,6-dimethoxy-4-bromoacetophenone with 4-pyridin-2-ylpiperazine in the presence of sodium hydride, followed by the addition of iminodiacetic acid and acetic anhydride. The final product is obtained through recrystallization from ethanol.
特性
CAS番号 |
5787-63-3 |
|---|---|
製品名 |
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate |
分子式 |
C20H24N4O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C20H24N4O4/c1-15(25)28-20-17(26-2)12-16(13-18(20)27-3)14-22-24-10-8-23(9-11-24)19-6-4-5-7-21-19/h4-7,12-14H,8-11H2,1-3H3 |
InChIキー |
CJZYBKWSYGEVCW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
その他のCAS番号 |
5787-63-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



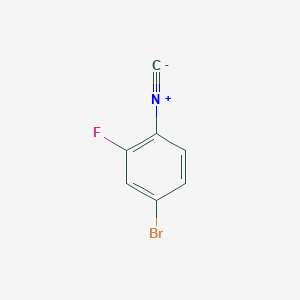
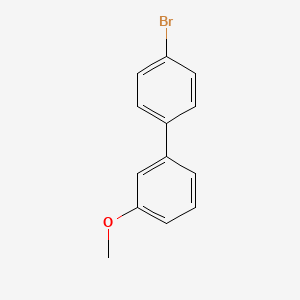
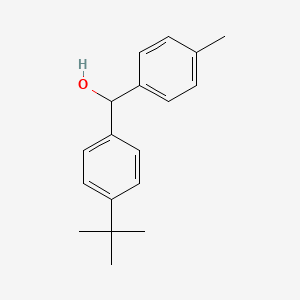
![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
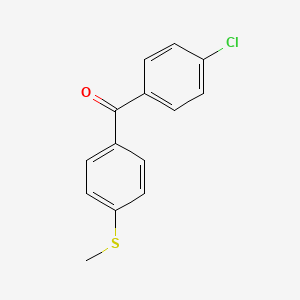
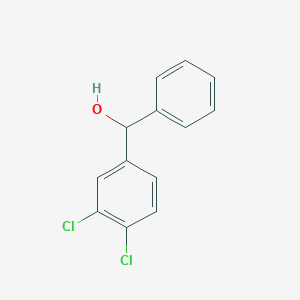
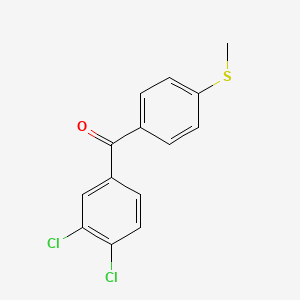
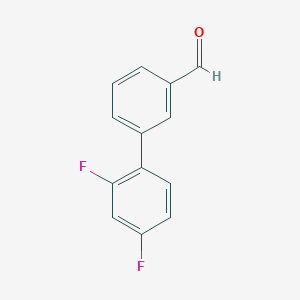
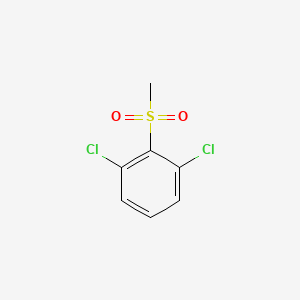
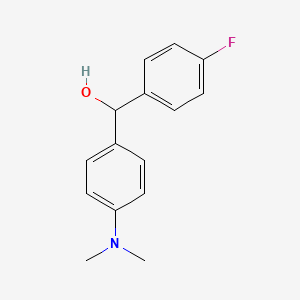
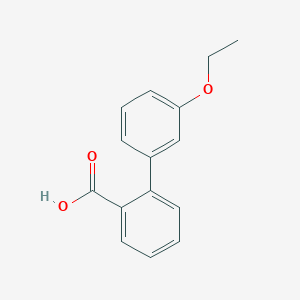
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
